molecular formula C15H24N2O2 B2684000 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine CAS No. 397245-00-0

1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine

Cat. No.: B2684000
CAS No.: 397245-00-0
M. Wt: 264.369
InChI Key: GDSOHLHQWSFYJN-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are heterocyclic amines that contain a six-membered ring with five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a 2,6-dimethoxybenzyl group attached to the nitrogen atom of a piperidine ring, with an additional methyl group on the nitrogen atom.

Preparation Methods

The synthesis of 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine typically involves multiple steps. One common method starts with the preparation of 2,6-dimethoxybenzyl bromide, which is then reacted with piperidine to form the intermediate 1-(2,6-dimethoxybenzyl)piperidine. This intermediate is subsequently methylated using methyl iodide to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to various physiological effects. The exact pathways involved depend on the specific receptors and biological systems being studied .

Comparison with Similar Compounds

1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(2,6-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-16-12-7-9-17(10-8-12)11-13-14(18-2)5-4-6-15(13)19-3/h4-6,12,16H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSOHLHQWSFYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397245-00-0
Record name 1-(2,6-Dimethoxybenzyl)-N-methylpiperidine-4-amine
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